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Compound of Interest

Compound Name:
Sodium hexachloroiridate(III)

hydrate

Cat. No.: B568222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for

producing high-purity sodium hexachloroiridate(III) hydrate (Na₃IrCl₆·xH₂O) crystals. This

compound is a critical precursor in the synthesis of various iridium-based catalysts and

advanced materials. The following sections detail the core methodologies, experimental

parameters, and expected outcomes, presented in a clear and structured format to facilitate

replication and further research.

Overview of Synthesis Methodologies
The synthesis of sodium hexachloroiridate(III) hydrate is primarily achieved through two

established routes:

Method 1: Reduction of Sodium Hexachloroiridate(IV): This common laboratory-scale

method involves the chemical reduction of the more readily available sodium

hexachloroiridate(IV) (Na₂IrCl₆). Various reducing agents can be employed, offering flexibility

in reaction setup and conditions.

Method 2: Direct Chlorination of Iridium Metal: A more direct, albeit higher temperature,

industrial-scale approach involves the reaction of iridium metal with sodium chloride and

chlorine gas. This method produces the anhydrous salt, which is subsequently hydrated.
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This guide will focus on providing detailed protocols for both approaches, including the crucial

final step of crystallization to obtain the desired hydrated crystal form.

Method 1: Reduction of Sodium
Hexachloroiridate(IV)
This method is favored for its milder reaction conditions and is well-suited for laboratory

synthesis. The general principle involves the reduction of the Ir(IV) center in sodium

hexachloroiridate(IV) to Ir(III).

Experimental Protocol
A detailed experimental protocol for the reduction of sodium hexachloroiridate(IV) is outlined

below. This protocol is a composite of best practices and requires careful handling of reagents.

Materials:

Sodium hexachloroiridate(IV) (Na₂IrCl₆)

Reducing agent (e.g., oxalic acid, ferrous chloride, or hydrogen sulfide)

Hydrochloric acid (HCl)

Deionized water

Ethanol

Equipment:

Reaction flask with a reflux condenser

Stirring plate with a magnetic stirrer

Heating mantle or oil bath

Schlenk line or inert atmosphere setup (optional, but recommended)

Filtration apparatus (e.g., Büchner funnel)
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Crystallization dish

Vacuum desiccator

Procedure:

Dissolution: Dissolve a known quantity of sodium hexachloroiridate(IV) in a minimal amount

of deionized water, acidified with a few drops of hydrochloric acid to prevent the formation of

iridium oxides.

Reduction:

Using Oxalic Acid: Prepare a saturated aqueous solution of oxalic acid. Add the oxalic acid

solution dropwise to the stirred solution of sodium hexachloroiridate(IV) at room

temperature. The color of the solution will gradually change from dark red-brown to a deep

olive green, indicating the reduction of Ir(IV) to Ir(III). The reaction can be gently heated to

50-60 °C to ensure completion.

Using Ferrous Chloride: Prepare a fresh solution of ferrous chloride (FeCl₂) in dilute HCl.

Add this solution stoichiometrically to the iridium salt solution. The reaction is typically

rapid at room temperature.

Using Hydrogen Sulfide: Bubble hydrogen sulfide gas slowly through the iridium salt

solution. This should be performed in a well-ventilated fume hood. The endpoint is

indicated by the color change and the cessation of sulfur precipitation.

Isolation of Anhydrous Salt (Optional): After the reduction is complete, the solution can be

carefully evaporated to dryness under reduced pressure to obtain the anhydrous sodium

hexachloroiridate(III).

Crystallization of the Hydrate:

Dissolve the resulting sodium hexachloroiridate(III) (or the solution from the reduction

step) in a minimal amount of warm deionized water.

Filter the solution to remove any insoluble impurities.
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Allow the solution to cool slowly to room temperature. For larger crystals, the cooling

process can be further slowed by placing the crystallization dish in an insulated container.

For enhanced crystallization, the solution can be placed in a refrigerator (4-8 °C) for 24-48

hours.

Once crystals have formed, they can be collected by filtration.

Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble

impurities.

Dry the crystals in a vacuum desiccator over a suitable desiccant.

Quantitative Data
Parameter Value

Starting Material Sodium hexachloroiridate(IV)

Reducing Agents Oxalic acid, Ferrous chloride, Hydrogen sulfide

Reaction Temperature 25-60 °C

Solvent Acidified deionized water

Product Sodium hexachloroiridate(III) hydrate

Crystal Appearance Dark green to olive-green crystals

Experimental Workflow
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Preparation

Reduction

Isolation & Crystallization

Dissolve Na₂IrCl₆
in acidified H₂O

Add Oxalic Acid SolutionChoose Reductant

Add FeCl₂ Solution
Choose Reductant

Bubble H₂S Gas
Choose Reductant

Evaporate to dryness
(Optional for Anhydrous) Redissolve in warm H₂O Slowly cool solution Collect crystals by filtration Wash with cold ethanol Dry in vacuum desiccator I

Final Product:
Na₃IrCl₆·xH₂O Crystals

Click to download full resolution via product page

Workflow for the reduction of sodium hexachloroiridate(IV).

Method 2: Direct Chlorination of Iridium Metal
This high-temperature method is suitable for producing larger quantities of sodium

hexachloroiridate(III) and starts from elemental iridium.

Experimental Protocol
Materials:

Iridium metal powder

Sodium chloride (NaCl), anhydrous

Chlorine gas (Cl₂)

Equipment:

Tube furnace capable of reaching 600 °C

Quartz or ceramic reaction tube
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Gas flow controllers for chlorine and an inert gas (e.g., argon or nitrogen)

Scrubber for chlorine gas effluent

Procedure:

Preparation of Reactant Mixture: Thoroughly mix iridium metal powder and anhydrous

sodium chloride in a 1:3 molar ratio. Place the mixture in a ceramic boat.

Reaction Setup: Place the boat containing the mixture in the center of the reaction tube

within the tube furnace.

Inert Atmosphere Purge: Purge the reaction tube with an inert gas (argon or nitrogen) to

remove any air and moisture.

Reaction:

Heat the furnace to 500-600 °C under a continuous flow of the inert gas.

Once the target temperature is reached, introduce a slow and controlled flow of chlorine

gas into the reaction tube.

Maintain the reaction at this temperature for several hours (typically 4-8 hours) until the

reaction is complete. The progress can be monitored by observing the consumption of the

iridium metal.

Cooling and Product Retrieval:

After the reaction is complete, switch off the chlorine gas flow and continue the inert gas

flow while the furnace cools down to room temperature.

Carefully remove the reaction boat from the tube. The product will be the anhydrous

sodium hexachloroiridate(III).

Hydration and Crystallization:

Dissolve the anhydrous Na₃IrCl₆ in warm deionized water.
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Filter the solution to remove any unreacted iridium or other insoluble impurities.

Follow the crystallization procedure outlined in Method 1 (Section 2.1, step 4) to obtain the

hydrated crystals.

Quantitative Data
Parameter Value

Starting Materials Iridium metal powder, Sodium chloride

Reactant Chlorine gas

Reaction Temperature 500-600 °C

Product (initial) Anhydrous Sodium hexachloroiridate(III)

Final Product Sodium hexachloroiridate(III) hydrate

Experimental Workflow

Preparation High-Temperature Reaction Workup & Crystallization

Mix Ir powder and NaCl (1:3 molar ratio) Place mixture in tube furnace Purge with inert gas Heat to 500-600 °C Introduce Cl₂ gas flow Cool under inert gas Dissolve anhydrous product in H₂O Filter solution Crystallize hydrate from solution J

Final Product:
Na₃IrCl₆·xH₂O Crystals

Click to download full resolution via product page

Workflow for the direct chlorination of iridium metal.

Characterization of Sodium Hexachloroiridate(III)
Hydrate
The synthesized crystals should be characterized to confirm their identity and purity.

Recommended analytical techniques include:

X-ray Diffraction (XRD): To confirm the crystal structure.
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Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of water of

hydration and the Ir-Cl bonds.

UV-Vis Spectroscopy: To observe the characteristic electronic transitions of the [IrCl₆]³⁻

complex.

Thermogravimetric Analysis (TGA): To determine the number of water molecules of

hydration.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption

Spectroscopy (AAS): To determine the iridium content.

Safety Considerations
Iridium Compounds: While not considered highly toxic, iridium compounds should be

handled with care. Avoid inhalation of dust and contact with skin and eyes.

Chlorine Gas: Chlorine is a toxic and corrosive gas. The direct chlorination method must be

performed in a well-ventilated fume hood with appropriate gas scrubbing procedures in

place.

Hydrogen Sulfide: Hydrogen sulfide is a highly toxic and flammable gas. It should only be

used in a fume hood with extreme caution.

Acids: Hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn at all times.

This guide provides a comprehensive framework for the synthesis of sodium
hexachloroiridate(III) hydrate crystals. Researchers are encouraged to consult the primary

literature for further details and to adapt these protocols to their specific laboratory conditions

and safety procedures.

To cite this document: BenchChem. [A Technical Guide to the Synthesis of Sodium
Hexachloroiridate(III) Hydrate Crystals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b568222#synthesis-methods-for-sodium-
hexachloroiridate-iii-hydrate-crystals]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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